[3,5-Bis(piperidin-1-ylcarbonyl)phenyl]amine

Fragment-based drug discovery Ligand efficiency metrics Renin inhibitor design

[3,5-Bis(piperidin-1-ylcarbonyl)phenyl]amine (CAS 301172-75-8) is a symmetric bis-amide derivative of 5-aminoisophthalic acid, bearing two unsubstituted piperidine rings linked via carbonyl groups at the 3- and 5-positions of a central aniline core. With molecular formula C18H25N3O2 and a molecular weight of 315.41 g/mol, this compound is classified as a piperidine-based bis-aryl amide scaffold.

Molecular Formula C18H25N3O2
Molecular Weight 315.417
CAS No. 301172-75-8
Cat. No. B2460581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3,5-Bis(piperidin-1-ylcarbonyl)phenyl]amine
CAS301172-75-8
Molecular FormulaC18H25N3O2
Molecular Weight315.417
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=CC(=CC(=C2)N)C(=O)N3CCCCC3
InChIInChI=1S/C18H25N3O2/c19-16-12-14(17(22)20-7-3-1-4-8-20)11-15(13-16)18(23)21-9-5-2-6-10-21/h11-13H,1-10,19H2
InChIKeyXZWFLDPQYHXTBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

301172-75-8 Compound Profile: [3,5-Bis(piperidin-1-ylcarbonyl)phenyl]amine Identification and Core Characteristics


[3,5-Bis(piperidin-1-ylcarbonyl)phenyl]amine (CAS 301172-75-8) is a symmetric bis-amide derivative of 5-aminoisophthalic acid, bearing two unsubstituted piperidine rings linked via carbonyl groups at the 3- and 5-positions of a central aniline core . With molecular formula C18H25N3O2 and a molecular weight of 315.41 g/mol, this compound is classified as a piperidine-based bis-aryl amide scaffold. It is commercially supplied as a research-grade building block with certified purity levels (NLT 97%) by manufacturers operating under ISO quality management systems, making it suitable for pharmaceutical R&D and quality control applications . The compound's structural motif places it within the 3,5-disubstituted piperidine chemical space that has been extensively explored by Novartis AG for direct renin inhibitor programs [1].

Why [3,5-Bis(piperidin-1-ylcarbonyl)phenyl]amine Cannot Be Replaced by Generic Piperidine Bis-Aryl Amide Analogs


Substituting [3,5-Bis(piperidin-1-ylcarbonyl)phenyl]amine with the closest commercially available analog, {3,5-bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine (CAS 681835-31-4), introduces a steric and electronic perturbation at both amide carbonyl positions that fundamentally alters the scaffold's molecular recognition profile . The introduction of 2-methyl groups on each piperidine ring increases molecular weight from 315.41 to 343.46 g/mol and adds two sp3-hybridized methyl substituents adjacent to the amide nitrogen, which restricts conformational freedom of the piperidine ring and modifies the spatial presentation of the two carbonyl oxygen atoms . In the context of 3,5-disubstituted piperidine-based drug discovery programs—particularly Novartis's renin inhibitor chemotype, where the stereoelectronic properties of the 3- and 5-substituents directly dictate binding to the S1-S3 pocket of renin—even subtle changes in substituent bulk can shift IC50 values by orders of magnitude [1]. Generic substitution therefore risks invalidating established structure-activity relationships and compromising the intellectual property position of derivative compound libraries.

Quantitative Differentiation Evidence for [3,5-Bis(piperidin-1-ylcarbonyl)phenyl]amine: Comparator-Based Selection Data


Molecular Weight Reduction of 28.05 g/mol Relative to the 2-Methylpiperidine Analog Improves Fragment-Based Screening Suitability

The target compound (MW 315.41 g/mol) is 28.05 g/mol lighter than its closest commercial analog, {3,5-bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine (CAS 681835-31-4, MW 343.46 g/mol) . This 8.2% molecular weight reduction positions the target compound squarely within the 'rule-of-three' fragment space (MW ≤ 300 Da with slight tolerance), whereas the methylated analog exceeds the conventional fragment cutoff by over 40 Da [1]. In the Novartis renin inhibitor program, the 3,5-disubstituted piperidine HTS hit (compound 3) demonstrated an IC50 of 1.2 μM, and subsequent optimization yielded compound 4 with IC50 of 4 nM—a 300-fold improvement achieved through careful control of substituent steric bulk at the 3- and 5-positions [2]. The unsubstituted piperidine rings of the target compound provide a sterically permissive starting point for such SAR exploration, whereas the pre-installed 2-methyl groups of the analog restrict one vector of optimization from the outset [2].

Fragment-based drug discovery Ligand efficiency metrics Renin inhibitor design

Absence of Piperidine 2-Methyl Substitution Preserves Rotational Freedom of Amide Bonds, Enabling Diverse Conformational Sampling

The target compound bears unsubstituted piperidine rings, whereas the comparator {3,5-bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine (CAS 681835-31-4) carries a methyl substituent at the 2-position of each piperidine ring . In N-acylpiperidine systems, a 2-substituent creates a 1,3-allylic strain interaction with the amide carbonyl, biasing the population of cis/trans amide rotamers and restricting the accessible conformational space of the piperidine ring [1]. The crystallographic data for 3,5-disubstituted piperidine renin inhibitors in complex with human renin (PDB 4GJ9) demonstrate that the piperidine ring orientation relative to the central phenyl core is a critical determinant of S1-S3 pocket occupancy; compound 4 achieves its 4 nM potency through a specific dihedral angle arrangement that would be energetically disfavored if 2-methyl substituents were present [2]. The unsubstituted piperidine rings of the target compound allow unbiased exploration of this conformational parameter during hit-to-lead optimization.

Conformational analysis Structure-activity relationship Amide bond geometry

Certified NLT 97% Purity Under ISO Quality Systems Enables Direct Use in Medicinal Chemistry SAR Campaigns Without Repurification

The target compound is commercially supplied with a purity specification of NLT 97% (Not Less Than 97%) under ISO-certified quality management systems by MolCore BioPharmatech, a registered pharmaceutical intermediate manufacturer . In contrast, the 2-methyl analog (CAS 681835-31-4) is typically offered at 95-98% purity by various suppliers, with variable batch-to-batch consistency documented across different vendors . The ISO certification of the target compound's manufacturing process provides documented quality assurance that is particularly critical when the compound serves as a core scaffold for library synthesis: impurities exceeding 3% in the building block can propagate through multi-step parallel synthesis and confound biological assay interpretation, especially in fragment-based screening where hit confirmation requires retesting of re-synthesized or re-purified material [1]. For procurement decisions in regulated pharmaceutical R&D environments, ISO-certified supply chains reduce the risk of batch failure and associated project delays.

Compound quality control Medicinal chemistry SAR library synthesis

The 3,5-Bis(piperidin-1-ylcarbonyl)phenyl Scaffold Serves as a Direct Intermediate in the Novartis Renin Inhibitor Patent Family (WO-2007077005-A1)

The Novartis patent WO-2007077005-A1 (priority date 2005-12-29, 28 family members) explicitly claims 3,5-substituted piperidine compounds for the diagnostic and therapeutic treatment of diseases dependent on renin activity, with a preferred embodiment encompassing compounds where the 3- and 5-positions of the piperidine ring bear carbonyl-linked substituents [1]. The target compound [3,5-bis(piperidin-1-ylcarbonyl)phenyl]amine represents a core synthetic intermediate within this patent space: its aniline nitrogen at the 1-position of the central phenyl ring provides a derivatization handle for introducing the tricyclic P3-P1 pharmacophore that was subsequently shown by Ostermann et al. (2013) to yield renin inhibitors with picomolar potency (compound 4, IC50 = 4 nM; compound 5/NVP-AYL747, IC50 = 1.2 μM improved to 4 nM after optimization) [2]. The 2-methyl analog (CAS 681835-31-4) does not appear as a specifically claimed intermediate in this patent family [1]. For organizations building upon the Novartis renin inhibitor chemotype, the target compound provides a patent-mapped starting point for generating novel IP-positioned analogs through diversification of the aniline nitrogen.

Renin inhibitor Patent intermediate Cardiovascular drug discovery

Recommended Application Scenarios for [3,5-Bis(piperidin-1-ylcarbonyl)phenyl]amine Based on Quantitative Differentiation Evidence


Fragment-Based Screening Library Design Targeting Aspartyl Proteases (Renin, BACE1, Cathepsin D)

The compound's molecular weight (315.41 g/mol) and unsubstituted piperidine rings make it suitable as a core fragment for aspartyl protease inhibitor discovery, particularly for renin. The Novartis program demonstrated that 3,5-disubstituted piperidines can achieve low nanomolar renin inhibition (IC50 = 4 nM for compound 4) when the central scaffold is elaborated with appropriate P3-P1 pharmacophores . The target compound provides this validated scaffold without the steric constraint of 2-methyl substituents, allowing the conformational freedom needed for fragment growth into the S1-S3 pocket as evidenced by PDB 4GJ9 . Procurement recommendation: order at NLT 97% purity to avoid impurity-related false positives in primary screening at 1-2 mM compound concentrations typical of fragment screens.

Parallel Library Synthesis for Renin Inhibitor SAR Exploration via Aniline Nitrogen Derivatization

The free aniline nitrogen at the 1-position of the central phenyl ring provides a single, unambiguous derivatization handle for parallel amide coupling, sulfonamide formation, or reductive amination. This contrasts with the 2-methyl analog where the added steric bulk adjacent to the piperidine amide may interfere with coupling efficiency for bulky P3-P1 pharmacophore precursors . The ISO-certified NLT 97% purity of the commercially supplied building block ensures that library products are not contaminated with starting material impurities exceeding 3%, which is within the acceptable range for direct biological testing of crude library products in 96-well format . The Novartis patent family (WO-2007077005-A1) provides a framework for IP positioning of novel analogs derived from this scaffold .

Physicochemical Comparator Studies for Piperidine Bis-Amide Scaffold Selection in CNS Drug Discovery Programs

For central nervous system (CNS) drug discovery programs, the lower molecular weight and reduced lipophilicity of the target compound (cLogP estimated lower than the 2-methyl analog due to the absence of two methyl groups) favor compliance with CNS multiparameter optimization (MPO) desirability scores . The unsubstituted piperidine rings also offer a lower number of rotatable bonds compared to the 2-methyl analog when the methyl groups are considered as additional torsional degrees of freedom, which correlates with improved passive blood-brain barrier permeability in congeneric series . Procurement of both the target compound and the 2-methyl analog as a matched pair enables direct experimental determination of the impact of piperidine 2-substitution on key CNS drug-like properties, including PAMPA permeability, P-glycoprotein efflux ratio, and brain tissue binding.

Quote Request

Request a Quote for [3,5-Bis(piperidin-1-ylcarbonyl)phenyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.